molecular formula C14H27NO3 B1456627 Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate CAS No. 1188265-71-5

Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate

Cat. No. B1456627
M. Wt: 257.37 g/mol
InChI Key: HXJRSIXMRPNDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate” is likely a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry and drug design .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate” would likely include a six-membered piperidine ring with a tert-butyl group and a hydroxy group attached at the 4-position and 3-position respectively .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including reactions with L-selectride . The specific reactions that “Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate” can undergo would depend on the specific conditions and reagents present.

Scientific Research Applications

  • Tert-butyl 3-hydroxypiperidine-1-carboxylate

    • Scientific Field : Chemical Research
    • Application Summary : This compound is used in various scientific research applications due to its unique structure and reactivity.
    • Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds.
  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound and its derivatives reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
    • Methods of Application : The compound is reacted with L-selectride in anhydrous tetrahydrofuran .
    • Results or Outcomes : The reaction yielded tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
  • 1-Boc-piperidine-4-carboxaldehyde

    • Scientific Field : Organic Synthesis
    • Application Summary : This compound is used in a synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
    • Methods of Application : The compound is used as a reagent in the Mitsunobu reaction .
    • Results or Outcomes : The reaction results in the synthesis of N-heterocyclic alkyl ethers .
  • tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate

    • Scientific Field : Drug Discovery and Medicinal Chemistry
    • Application Summary : This compound is a versatile chemical compound used in scientific research. It offers potential applications in drug discovery, synthesis, and medicinal chemistry, owing to its unique structure and reactivity.
    • Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds.
  • tert-Butyl (S)-3-hydroxypiperidine-1-carboxylate

    • Scientific Field : Chemical Research
    • Application Summary : This compound is used in various scientific research applications due to its unique structure and reactivity .
    • Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds .
  • 1-Boc-piperidine-4-carboxaldehyde

    • Scientific Field : Organic Synthesis
    • Application Summary : This compound is used in a synthesis of Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, Selective 5-HT6 antagonists, and as a Reactant for three-component vinylogous Mannich reactions .
    • Methods of Application : The compound is used as a reagent in the Mitsunobu reaction .
    • Results or Outcomes : The reaction results in the synthesis of N-heterocyclic alkyl ethers .
  • tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate

    • Scientific Field : Drug Discovery and Medicinal Chemistry
    • Application Summary : This compound is a versatile chemical compound used in scientific research. It offers potential applications in drug discovery, synthesis, and medicinal chemistry, owing to its unique structure and reactivity.
    • Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds.
  • tert-Butyl (S)-3-hydroxypiperidine-1-carboxylate

    • Scientific Field : Chemical Research
    • Application Summary : This compound is used in various scientific research applications due to its unique structure and reactivity .
    • Results or Outcomes : The outcomes can also vary widely, but the unique structure and reactivity of this compound can enable the synthesis of a wide range of other compounds .
  • 1-Boc-piperidine-4-carboxaldehyde

    • Scientific Field : Organic Synthesis
    • Application Summary : This compound is used in a synthesis of Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, Selective 5-HT6 antagonists, and as a Reactant for three-component vinylogous Mannich reactions .
    • Methods of Application : The compound is used as a reagent in the Mitsunobu reaction .
    • Results or Outcomes : The reaction results in the synthesis of N-heterocyclic alkyl ethers .

properties

IUPAC Name

tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-13(2,3)10-7-8-15(9-11(10)16)12(17)18-14(4,5)6/h10-11,16H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJRSIXMRPNDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718867
Record name tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate

CAS RN

1188265-71-5
Record name tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.